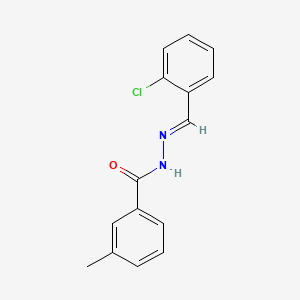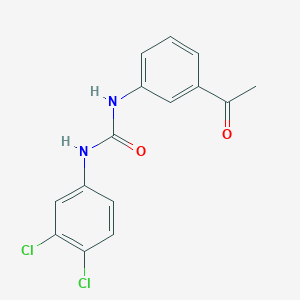![molecular formula C25H24N4O3 B5556406 2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)
2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives. This method has been applied to create a variety of quinazolinone derivatives showing moderate to good anticancer activity against different cell lines. The structure-activity relationship suggests that specific substitutions on the quinazolinone ring are crucial for potent anticancer activity (Sharma & Ravani, 2012).
Molecular Structure Analysis
Quinazolinone derivatives exhibit a wide range of biological activities, which are largely influenced by their molecular structure. For instance, the presence of a NH linker with an aryl moiety and electron-donating groups on the phenyl ring significantly impacts their anticancer activity. This suggests that the molecular structure of these compounds is finely tuned to interact with biological targets, leading to their observed activities (Sharma & Ravani, 2012).
Chemical Reactions and Properties
Quinazolinone derivatives are known to undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For example, the reaction of 2-phenylquinolin-4(1H)-one with sodium dichloroisocyanurate results in different quinolinone derivatives, showcasing the chemical versatility of the quinazolinone scaffold (Staskun & Es, 1993).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has explored the synthesis of heterocyclic compounds from related starting materials, demonstrating the chemical versatility and potential for producing a variety of biologically active molecules (Soliman, Bakeer, & Attia La., 2010).
Antitumor Activity
Studies have identified quinazolinone derivatives, similar in structure to the compound , exhibiting significant in vitro antitumor activity against various cancer cell lines. This highlights the potential of these compounds in cancer therapy (Cao et al., 2005).
Receptor Ligands
Research on novel quinazolinone and pyrimidine derivatives has shown that these compounds can act as potent ligands for serotonin receptors, indicating their potential use in treating disorders related to serotonin dysregulation (Intagliata et al., 2017).
Anticancer Agents
The synthesis and evaluation of novel quinazolinone derivatives have revealed moderate to good anticancer activity against different cancer cell lines, suggesting their promise as anticancer agents (Sharma & Ravani, 2012).
Antibacterial and Anthelmintic Activities
Synthesized quinazolinone derivatives have been tested for antibacterial, anthelmintic, analgesic, and anti-inflammatory activities, showing that these compounds possess significant biological activities and could serve as leads for the development of new therapeutic agents (Debnath & Manjunath, 2011).
Drug Synthesis and Characterization
Research into the synthesis and characterization of drugs related to quinazolinone compounds, including their antimicrobial activity, provides insights into the development of new pharmaceuticals with potential benefits over existing treatments (Kumar, Kumar, & Mazumdar, 2021).
Propiedades
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-22-16-19(9-8-18-5-2-1-3-6-18)15-21-20(22)17-26-25(27-21)29-12-10-28(11-13-29)24(31)23-7-4-14-32-23/h1-9,14,17,19H,10-13,15-16H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEQGDIVWDKNIV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)
![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)
![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)


![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)
![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)